molecular formula C12H11NO B185260 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone CAS No. 22106-37-2

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone

Cat. No.: B185260
CAS No.: 22106-37-2
M. Wt: 185.22 g/mol
InChI Key: DXDGPUOOPJCGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone is an organic compound with the molecular formula C12H11NO It features a pyrrole ring attached to a phenyl group, which is further connected to an ethanone moiety

Scientific Research Applications

1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H312, H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone can be synthesized through several methods. One common approach involves the reaction of 4-bromoacetophenone with pyrrole in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromoacetophenone is coupled with pyrrole boronic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of catalysts, solvents, and reaction conditions can be tailored to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under appropriate conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-(1H-Pyrrol-1-yl)phenyl)-1H-pyrrole: A derivative with an additional pyrrole ring.

    1-(4-(1H-Pyrrol-1-yl)phenyl)-2-propanone: A similar compound with a propanone group instead of ethanone.

Uniqueness: 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a pyrrole ring and a phenyl group with an ethanone moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

1-(4-pyrrol-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-10(14)11-4-6-12(7-5-11)13-8-2-3-9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDGPUOOPJCGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345339
Record name 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22106-37-2
Record name 1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone
Reactant of Route 5
Reactant of Route 5
1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone
Reactant of Route 6
Reactant of Route 6
1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.